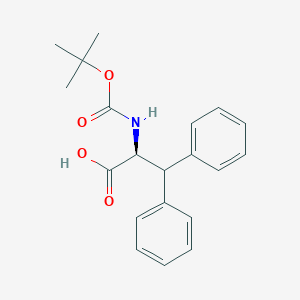

Boc-L-3,3-Difenilalanina

Descripción general

Descripción

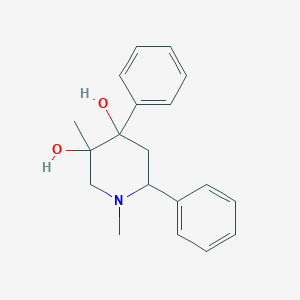

Boc-L-3,3-Diphenylalanine, also known as N-tert-butoxycarbonyl-3,3-diphenyl-L-alanine, is a derivative of alanine. This compound is characterized by the presence of two phenyl groups attached to the beta carbon of the alanine backbone, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Boc-L-3,3-Diphenylalanine is widely used in peptide synthesis and has significant applications in materials science due to its ability to self-assemble into various nanostructures .

Aplicaciones Científicas De Investigación

Boc-L-3,3-Diphenylalanine has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and in the study of self-assembling nanostructures.

Biology: Investigated for its role in forming biomaterials with unique properties, such as piezoelectricity.

Medicine: Explored for drug delivery systems, particularly in targeting cancer cells.

Industry: Utilized in the development of smart materials and nanotechnology applications.

Mecanismo De Acción

Boc-L-3,3-Diphenylalanine, also known as Boc-3,3-diphenyl-L-alanine, is a derivative of alanine that is used in chemical synthesis and peptide chemistry . This compound has a complex mechanism of action that involves various biochemical pathways and interactions with its targets.

Mode of Action

It is known that this compound can form nanotubes when embedded in biocompatible polymers . These nanotubes may interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Boc-L-3,3-Diphenylalanine is known to self-assemble into nanotubes, which can then form microtapes

Pharmacokinetics

It is known that this compound has a molecular weight of 34140 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that this compound exhibits strong piezoelectric properties when a periodic mechanical force is applied . This suggests that it may have potential applications in the field of bio-energy.

Action Environment

The action of Boc-L-3,3-Diphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of this compound into nanotubes and microtapes is likely to be affected by the solvent used . Additionally, the compound’s piezoelectric properties may be influenced by the application of mechanical force .

Análisis Bioquímico

Biochemical Properties

Boc-L-3,3-Diphenylalanine has the propensity to self-assemble into different shapes, which is a challenging process to control . The balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process . The peptides always adopt turn conformations, promoting the plane-to-plane stacking of aromatic rings . The architectural growth is driven by aromatic stacking and hydrophobic interactions .

Cellular Effects

In a study, it was found that epirubicin-loaded Boc-L-3,3-Diphenylalanine dipeptides significantly reduced the viability and oxidative stress, and increased DNA damage and apoptosis in non-small cell lung cancer cells (NSCLC) (A549) .

Molecular Mechanism

The molecular mechanism of Boc-L-3,3-Diphenylalanine involves the formation of different morphologies of the aggregates, spanning from spheres to plates . In a pure organic solvent, a single orthorhombic crystalline phase is observed, whereas the presence of water reveals the coexistence of two phases: orthorhombic and hexagonal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-L-3,3-Diphenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of 3,3-diphenylalanine with a Boc group. This is typically achieved by reacting 3,3-diphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In industrial settings, the production of Boc-L-3,3-Diphenylalanine may involve large-scale batch reactions using automated peptide synthesizers. The process includes the protection of the amino group, purification of the product by recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-3,3-Diphenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized under specific conditions to form quinones.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The Boc protecting group can be removed under acidic conditions to yield free 3,3-diphenylalanine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Free 3,3-diphenylalanine.

Comparación Con Compuestos Similares

Similar Compounds

Diphenylalanine (FF): A dipeptide consisting of two phenylalanine residues, known for its self-assembling properties.

Fmoc-Diphenylalanine: Another protected form of diphenylalanine used in peptide synthesis.

Uniqueness

Boc-L-3,3-Diphenylalanine is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in peptide synthesis and the study of self-assembling nanostructures .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375797 | |

| Record name | Boc-L-3,3-Diphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138662-63-2 | |

| Record name | Boc-L-3,3-Diphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)